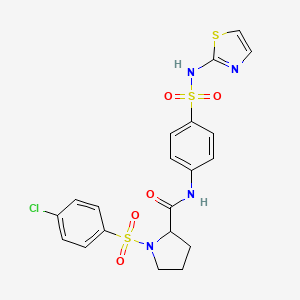

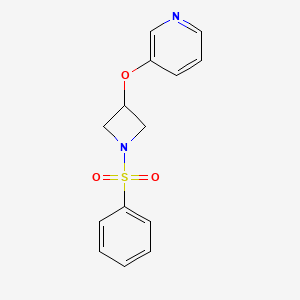

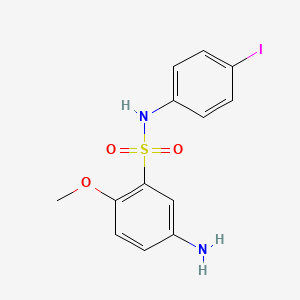

![molecular formula C13H13N3O2S B2664985 1-Methyl-3-(pyridin-2-ylmethyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide CAS No. 2034398-32-6](/img/structure/B2664985.png)

1-Methyl-3-(pyridin-2-ylmethyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Methyl-3-(pyridin-2-ylmethyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide” is a chemical compound. It is part of a class of compounds known as electron donor-acceptor (D-A) systems based on the benzo[c][1,2,5]thiadiazole (BTZ) motif . These systems have been extensively researched for use in photovoltaics or as fluorescent sensors .

Synthesis Analysis

The synthesis of compounds based on the BTZ group involves varying the donor groups while keeping the BTZ acceptor group the same . This allows for systematic modification of the photocatalyst’s optoelectronic and photophysical properties . The synthetic strategy entails the use of Sonogashira and Stille reactions .Chemical Reactions Analysis

These compounds have been used as potential visible-light organophotocatalysts . They have been validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction under both batch and continuous flow conditions .Scientific Research Applications

Electrochromic Materials

Thiadiazolo[3,4-c]pyridine, a close analog, has been investigated for its application in electrochromics. Research conducted by Ming et al. (2015) introduced thiadiazolo[3,4-c]pyridine as a novel electron acceptor in the design of donor-acceptor-type conjugated polymers for electrochromic applications. The study highlighted its potential in developing fast-switching green electrochromic polymers with low bandgap, favorable redox activity, stability, and high coloration efficiency compared to its benzothiadiazole analogs. This suggests the compound's structural framework could contribute similarly to advancements in electrochromic materials (Ming et al., 2015).

Catalytic Activity in Olefin Oxidation

Dioxidovanadium(V) complexes containing thiazol-hydrazone NNN-donor ligands, which share a thematic chemical space with the compound of interest, were synthesized and evaluated for their catalytic efficacy in olefin oxidation. Ghorbanloo et al. (2017) demonstrated that these complexes serve as effective catalysts when using hydrogen peroxide as the oxidant. The study indicates the role of nitrogen-rich heterocycles in enhancing the catalytic performance of metal complexes, suggesting potential catalytic applications for related compounds (Ghorbanloo et al., 2017).

Synthesis of Heterocycles with Antihypertensive Properties

Research into the synthesis of thiosemicarbazides, triazoles, and Schiff bases from methyl 2-(thiazol-2-ylcarbamoyl)acetate explored their potential as antihypertensive α-blocking agents. This work, conducted by Abdel-Wahab et al. (2008), underscores the therapeutic promise of thiazole derivatives and related heterocycles in developing novel medications for hypertension management. It suggests that compounds bearing the thiadiazole moiety could be explored further for their pharmacological benefits (Abdel-Wahab et al., 2008).

Fluorescent Materials Development

The synthesis and solid-state fluorescence properties of novel 2-aminobenzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides, as reported by Yokota et al. (2012), demonstrate the potential of benzothiazole derivatives in creating new fluorescent compounds. This research, highlighting the strong solid-state fluorescence of certain derivatives, points to the utility of structurally related compounds in the development of fluorescent materials for various scientific and technological applications (Yokota et al., 2012).

properties

IUPAC Name |

1-methyl-3-(pyridin-2-ylmethyl)-2λ6,1,3-benzothiadiazole 2,2-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2S/c1-15-12-7-2-3-8-13(12)16(19(15,17)18)10-11-6-4-5-9-14-11/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTVJLXRZCAKJOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N(S1(=O)=O)CC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-3-(pyridin-2-ylmethyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

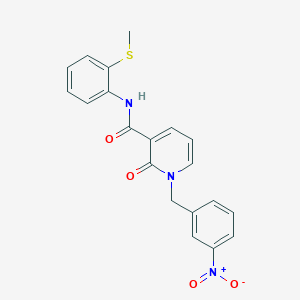

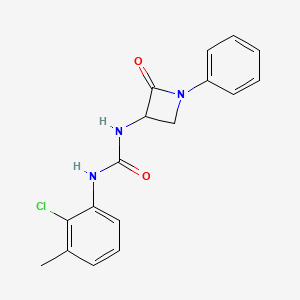

![Diethyl 5-[2-[[4-benzyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2664902.png)

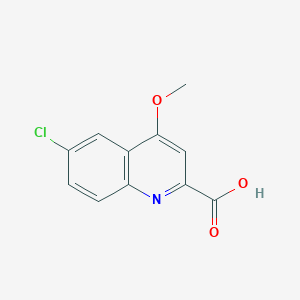

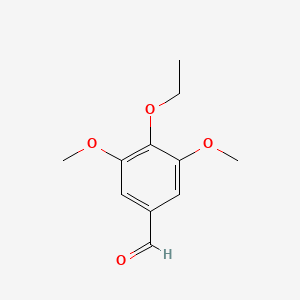

![Ethyl 2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2664906.png)

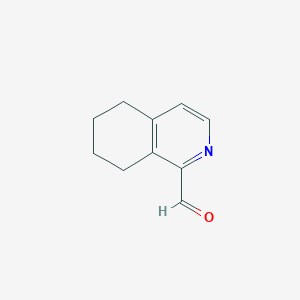

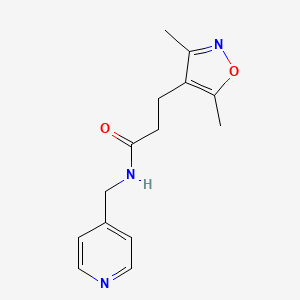

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2664910.png)

![1-[3-(1-Methylimidazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2664921.png)

![N-{3-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2664925.png)